Retigabine Dihydrochloride

Descripción general

Descripción

Fue desarrollado por Valeant Pharmaceuticals y GlaxoSmithKline y fue aprobado por la Agencia Europea de Medicamentos y la Administración de Alimentos y Medicamentos de los Estados Unidos en 2011 . Retigabina dihidrocloruro funciona activando una familia específica de canales de potasio dependientes de voltaje en el cerebro, lo que lo hace único entre los fármacos antiepilépticos .

Métodos De Preparación

Retigabina dihidrocloruro se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la preparación de la base libre, que luego se convierte en la sal dihidrocloruro. La ruta sintética normalmente incluye los siguientes pasos :

Formación del intermedio: La síntesis comienza con la reacción de 2-amino-4-(4-fluorobencilamino)fenol con cloroformiato de etilo para formar el intermedio N-(2-amino-4-(4-fluorobencilamino)fenil)carbamato de etilo.

Conversión a la base libre: El intermedio luego se trata con una base para producir la base libre de retigabina.

Formación de la sal dihidrocloruro: Finalmente, la base libre se hace reaccionar con ácido clorhídrico para formar retigabina dihidrocloruro.

Análisis De Reacciones Químicas

Retigabina dihidrocloruro experimenta varias reacciones químicas, que incluyen:

Oxidación: Retigabina puede oxidarse al entrar en contacto con el aire durante la solubilización como base libre.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los grupos amino y fluorobencilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen bases para la desprotonación y ácidos para la formación de sales. Los principales productos formados a partir de estas reacciones son la base libre y la sal dihidrocloruro de retigabina .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Epilepsy Treatment

- Retigabine has been approved for use as an adjunctive therapy in adults with partial-onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency and severity across various epilepsy models, including those resistant to other antiepileptic drugs (AEDs) .

- Its unique mechanism allows it to be effective against generalized tonic-clonic seizures and absence seizures, making it versatile in treating different forms of epilepsy .

-

Psychiatric Disorders

- Recent studies indicate potential antipsychotic effects of retigabine through modulation of dopaminergic pathways. It has shown promise in reducing drug-seeking behavior in models of addiction by affecting mesolimbic circuitry . This suggests its potential utility in treating conditions like schizophrenia or substance use disorders.

- Neuropathic Pain

Research Applications

Retigabine is widely used in preclinical research to study neuronal excitability and the pathophysiology of epilepsy:

- In Vitro Studies

- In Vivo Models

- Animal models have been critical for understanding the pharmacodynamics of retigabine. For instance, studies on mice have shown that doses as low as 0.01 mg/kg can effectively reduce seizure activity . Additionally, retigabine's ability to synergize with other AEDs in these models highlights its potential for combination therapies .

Case Study 1: Efficacy in Drug-Resistant Epilepsy

A study involving patients with drug-resistant focal epilepsy demonstrated that adding retigabine to their treatment regimen resulted in a statistically significant reduction in seizure frequency compared to baseline measurements. The patients reported improved quality of life metrics alongside the reduction in seizure episodes.

Case Study 2: Behavioral Effects on Addiction Models

In a rodent model assessing cocaine addiction, retigabine administration significantly decreased the frequency and intensity of drug-seeking behavior. This effect was attributed to its action on the KCNQ channels within the mesolimbic pathway, suggesting a novel approach for addiction treatment .

Data Summary

Mecanismo De Acción

Retigabina dihidrocloruro funciona activando selectivamente los canales de potasio activados por voltaje, específicamente Kv7.2-Kv7.5 . Estos canales generan la corriente M, una corriente de potasio subumbral que estabiliza el potencial de membrana y controla la excitabilidad neuronal . Al abrir estos canales, retigabina reduce la excitabilidad neuronal y previene la aparición de convulsiones .

Comparación Con Compuestos Similares

Retigabina dihidrocloruro es único entre los fármacos antiepilépticos debido a su mecanismo de acción como abridor de canales de potasio . Compuestos similares incluyen:

Flupirtina: Un análogo estructural cercano de retigabina, utilizado principalmente por sus propiedades analgésicas.

Linopirdina: Un bloqueador de KCNQ que comparte similitudes estructurales con retigabina.

XE-991: Otro bloqueador de KCNQ con una estructura química similar.

En comparación con estos compuestos, la capacidad de retigabina para activar los canales de potasio y su actividad de amplio espectro en modelos animales de epilepsia y dolor neuropático lo convierten en un agente terapéutico único y valioso .

Actividad Biológica

Retigabine dihydrochloride, also known as ezogabine, is an antiepileptic drug primarily recognized for its ability to modulate voltage-gated potassium channels, specifically the Kv7.2–7.5 subfamily. This compound has garnered attention due to its unique mechanism of action, which differentiates it from traditional antiepileptic medications. The following sections provide a comprehensive overview of the biological activity of retigabine, including its pharmacodynamics, efficacy in clinical settings, and emerging research findings.

Retigabine enhances potassium (K+) currents through Kv7 channels, leading to hyperpolarization of neuronal membranes and a reduction in excitability. This modulation is crucial in controlling seizure activity and has implications for treating various neurological conditions.

- Kv7 Channel Activation : Retigabine acts as a positive allosteric modulator of Kv7.2 and Kv7.3 channels, facilitating K+ conductance and shifting the voltage-dependent activation to more hyperpolarized potentials .

- Additional Interactions : It also exhibits weak inhibitory effects on sodium and calcium channels and interacts with GABA receptors, contributing to its antiepileptic properties .

Pharmacokinetics

Retigabine is characterized by the following pharmacokinetic properties:

- Bioavailability : Approximately 50–60% when administered orally.

- Metabolism : Primarily metabolized through N-glucuronidation and N-acetylation, resulting in inactive metabolites.

- Protein Binding : About 80% bound to plasma proteins.

- Half-life : Ranges from 8 to 11 hours .

Clinical Efficacy

Retigabine has been evaluated in various clinical trials, particularly for its efficacy as an adjunctive therapy for partial-onset seizures.

- Seizure Frequency Reduction : Placebo-controlled trials reported a reduction in seizure frequency by 23.4% to 44.3%, with responder rates varying from 23.2% to 47% depending on dosage .

- Adverse Effects : Common side effects include dizziness, fatigue, confusion, and urinary tract infections, with blue-gray skin discoloration noted as a rare but significant adverse effect .

Research Findings

Recent studies have expanded the understanding of retigabine's biological activity beyond epilepsy treatment.

Case Studies

- Cocaine Self-Administration : A study demonstrated that retigabine reduces the motivation for cocaine self-administration in rats, suggesting potential applications in treating substance use disorders. The compound decreased dopamine release from mesencephalic dopaminergic neurons and reduced locomotor activity induced by psychostimulants .

- Cardiovascular Effects : Research indicated that retigabine influences cardiovascular responses by modulating vascular regulation through Kv7 channels. In conscious rat models, retigabine administration affected heart rate and blood pressure responses under hypertensive conditions .

Data Summary

The following table summarizes key findings related to retigabine's biological activity:

| Parameter | Details |

|---|---|

| Mechanism of Action | Kv7 channel activation; enhances K+ conductance |

| Bioavailability | 50–60% |

| Half-life | 8–11 hours |

| Common Side Effects | Dizziness, confusion, urinary tract infections |

| Efficacy in Seizures | 23.4% - 44.3% reduction in seizure frequency |

| Research Applications | Reduces cocaine self-administration; affects cardiovascular responses |

Propiedades

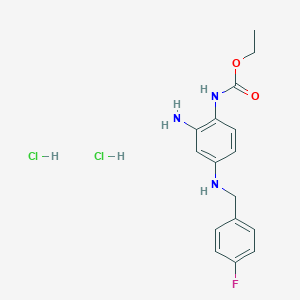

IUPAC Name |

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFOWNASITQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164616 | |

| Record name | Ezogabine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150812-13-8 | |

| Record name | Ezogabine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezogabine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZOGABINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.